![molecular formula C13H17N3O2S B2688754 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide CAS No. 2034231-96-2](/img/structure/B2688754.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as the one , have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antitubercular Activity
Imidazole-containing compounds, which share a similar structure with the compound , have shown different biological activities such as antibacterial and antimycobacterial activities . They have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Inhibitor of Succinate Dehydrogenase (SDH)
The compound has been found to form a strong hydrogen bond with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle and the electron transport chain . This suggests potential applications in regulating energy production in cells or treating diseases related to SDH dysfunction .
Inhibition of RET Signaling in Cancer Cells
The compound has been found to selectively inhibit RET signaling in cancer cells containing RET mutations . This suggests potential applications in the treatment of cancers driven by these mutations .
Heck Coupling Reaction Catalyst
Compounds similar to the one have been used as catalysts in the Heck coupling reaction . This reaction is a popular method for the formation of carbon-carbon bonds in organic synthesis .
Synthesis of Pincer Complexes
The compound can be used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been used as catalysts in various organic transformations, suggesting potential applications in the field of organometallic chemistry .
Safety and Hazards
properties
IUPAC Name |
5-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-3-4-12(19-11)13(17)14-6-9-18-10-8-16-7-2-5-15-16/h2-5,7H,6,8-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRFQJPFYYZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide |
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